molecular formula C8H16ClNO B2976443 1-(4-aminocyclohexyl)ethanone;hydrochloride CAS No. 879876-86-5

1-(4-aminocyclohexyl)ethanone;hydrochloride

Cat. No.: B2976443
CAS No.: 879876-86-5
M. Wt: 177.67
InChI Key: BIMXYHFQLAWZMO-KMMPGQJCSA-N
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Description

1-(4-aminocyclohexyl)ethanone;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a hydrochloride salt form of 1-(4-aminocyclohexyl)ethanone, which is characterized by the presence of an amino group attached to a cyclohexyl ring and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminocyclohexyl)ethanone;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group at the 4-position.

    Amination: The cyclohexanone is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Ethanone Group: The resulting 4-aminocyclohexanone is then reacted with acetyl chloride or acetic anhydride to introduce the ethanone group.

    Hydrochloride Formation: Finally, the free base of 1-(4-aminocyclohexyl)ethanone is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-aminocyclohexyl)ethanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-aminocyclohexyl)ethanone;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-aminocyclohexyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-aminocyclohexyl)ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone group allows for unique reactivity compared to similar compounds with alcohol or carboxylic acid groups .

Properties

IUPAC Name

1-(4-aminocyclohexyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h7-8H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXYHFQLAWZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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